
Thymidine bromohydrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine bromohydrin, also known as this compound, is a useful research compound. Its molecular formula is C10H15BrN2O6 and its molecular weight is 339.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Structural Characteristics
Thymidine bromohydrin is characterized by the substitution of a bromine atom for the methyl group at the 5-position of the thymidine molecule. This structural modification allows it to be incorporated into DNA during replication, similar to other thymidine analogs like bromodeoxyuridine (BrdU). The incorporation of brominated nucleosides can influence cellular processes and is pivotal in various experimental designs.
Cell Proliferation Studies
This compound is widely utilized in cell proliferation studies. The compound is incorporated into newly synthesized DNA, allowing researchers to track cell division and proliferation rates.
- Mechanism : Like BrdU, this compound can be detected using specific antibodies that bind to the incorporated bromine, enabling visualization of proliferating cells through techniques such as immunofluorescence .
- Applications : This application is crucial in cancer research, where understanding tumor growth dynamics is essential. For instance, studies have shown that administering this compound can help estimate tumor growth rates by tracking the incorporation of the compound into rapidly dividing cancer cells .
Neurogenesis Research
This compound plays a significant role in neurogenesis research, aiding in the identification and tracking of new neurons formed in adult brains.
- Case Studies : Research has demonstrated that this compound can label newly generated neurons in the dentate gyrus of adult rodents. This labeling helps elucidate the mechanisms underlying neurogenesis and its implications for brain plasticity and repair mechanisms .
- Comparative Studies : When compared with other labeling techniques such as tritiated thymidine and BrdU, this compound offers distinct advantages in terms of specificity and reduced cytotoxicity, making it a preferred choice for long-term studies on neuronal development .
Genotoxicity and Cytotoxicity Assessment
The potential genotoxic effects of this compound have been a subject of investigation due to its structural similarities with other halogenated nucleosides.
- Findings : Studies indicate that while this compound can be incorporated into DNA without immediate adverse effects, higher concentrations may lead to increased mutation rates and genomic instability .
- Implications : Understanding these effects is crucial for designing experiments that utilize this compound while minimizing risks associated with mutagenicity.
Therapeutic Potential
Emerging research suggests that this compound may have therapeutic applications beyond its use as a research tool.
- Antiviral Properties : Similar to other nucleoside analogs used in antiviral therapies, there is potential for this compound to exhibit anti-HIV activity by interfering with viral replication processes .
- Future Directions : Further studies are warranted to explore its efficacy as an antiviral agent and its possible incorporation into treatment regimens for viral infections.
常见问题
Basic Research Questions
Q. What are the key experimental considerations for synthesizing thymidine bromohydrin via bromohydrin formation?
Bromohydrin synthesis typically involves bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent system containing water. Using aqueous dimethyl sulfoxide (DMSO) enhances alkene solubility and reaction control, while NBS provides a safer and more controlled release of Br₂ compared to direct bromine use . Anti-addition stereochemistry (Br and OH on opposite carbons) is achieved by ensuring nucleophilic attack on the bromonium ion intermediate follows SN2 mechanisms, which can be monitored via solvent polarity and temperature adjustments .
Q. How is the absolute configuration of this compound determined experimentally?
The absolute configuration is inferred by converting the bromohydrin to an epoxide using a mild base (e.g., K₂CO₃) and comparing the optical rotation of the resulting epoxide with literature values of known configurations. This method relies on stereochemical retention during epoxidation .
Q. What analytical techniques confirm bromohydrin identity and purity post-synthesis?
Structural confirmation requires ¹H/¹³C NMR to identify Br and OH positions, while HPLC assesses purity. Enantiomeric excess is determined via polarimetry or chiral chromatography. Mass spectrometry validates molecular weight, and X-ray crystallography resolves ambiguous stereochemistry .
Advanced Research Questions
Q. How can researchers resolve discrepancies between synthetic and natural bromohydrin spectral data?
Discrepancies in NMR or mass spectra may arise from incorrect stereochemical assignments or diastereomer formation. Strategies include re-evaluating synthetic intermediates via X-ray crystallography, circular dichroism (CD), or enzymatic resolution. For example, mismatches in Prevezol C synthesis prompted structural revision and alternative diastereoselective pathways .
Q. What methodologies optimize bromohydrin yield while minimizing dibromide byproducts in flow reactors?
In electrochemical flow systems, increasing water concentration to 20% (in acetonitrile) suppresses dibromide formation by favoring nucleophilic water attack over bromide. Optimizing hydrobromic acid concentration (180 mM) and flow rate (0.2 mL/min) enhances bromohydrin yield to 85% .
Q. How does solvent choice influence bromohydrin product distribution in competitive reaction environments?
Solvents with nucleophilic properties (e.g., ethanol) compete with water to open bromonium ions, producing ethylated derivatives. Systematic solvent screening and kinetic profiling (e.g., UV-Vis at 275 nm) identify conditions favoring specific nucleophiles, enabling tailored product distributions .
Q. What strategies achieve enantioselective bromohydrin synthesis for natural product applications?
Multienzymatic cascades or chiral catalysts enable stereocontrol. For example, geminal dibromide reductions followed by regioselective tosylation and ring-closure yield enantiopure tetrahydrofuran precursors. Enzymatic resolution of intermediates can further enhance enantiomeric excess .
Q. How can kinetic studies differentiate bromohydrin intermediates in catalytic cascade reactions?
Temporal concentration profiles using in situ UV-Vis spectroscopy (e.g., monitoring bromohydrin at 275 nm) reveal intermediates. For instance, SiO₂-catalyzed reactions show bromohydrin peaks at 10 minutes before conversion to aminoalcohols, confirming its transient role .
Q. Data Contradiction & Validation
Q. How should contradictory NMR results in bromohydrin characterization be addressed?
Contradictions may stem from electron-withdrawing substituents altering chemical shifts. Validate results by varying experimental conditions (e.g., DMSO age, base treatment) and cross-referencing with computational models (DFT) to predict shifts. Redundant synthetic routes (e.g., alternative brominating agents) can isolate artifacts .
Q. What protocols ensure reproducibility in large-scale bromohydrin synthesis?
Document reaction parameters (solvent purity, catalyst loading, temperature gradients) and validate scalability via kinetic studies. For example, 95% enantiomeric excess was maintained at 1.13 g scale by controlling Br₂ release rates and intermediate purification .
Q. Tables for Key Data
Parameter | Optimal Value | Impact on Reaction | Reference |
---|---|---|---|
Water concentration | 20% (in acetonitrile) | Maximizes bromohydrin yield (79%) | |
HBr concentration | 180 mM | Balances reactivity and selectivity | |
Reaction scale | 1.13 g | Maintains 95% ee | |
Solvent system | Aqueous DMSO | Enhances alkene solubility |
属性
CAS 编号 |
43179-28-8 |
---|---|
分子式 |
C10H15BrN2O6 |
分子量 |
339.14 g/mol |
IUPAC 名称 |
(5S,6S)-5-bromo-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H15BrN2O6/c1-10(11)7(16)12-9(18)13(8(10)17)6-2-4(15)5(3-14)19-6/h4-6,8,14-15,17H,2-3H2,1H3,(H,12,16,18)/t4-,5+,6+,8-,10+/m0/s1 |
InChI 键 |
QXTLVJPXEUPBNF-NLFXGDPDSA-N |
SMILES |
CC1(C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O)Br |
手性 SMILES |
C[C@@]1([C@@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O)Br |
规范 SMILES |
CC1(C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O)Br |
同义词 |
thymidine bromohydrin thymidine bromohydrin, (5R-trans)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。